Potency Against Multidrug-Resistant P. falciparum: Endochin vs. Optimized ELQ Analogs
Endochin exhibits low nanomolar potency against multidrug-resistant Plasmodium falciparum isolates, but its activity is substantially lower than that of optimized endochin-like quinolone (ELQ) analogs developed through medicinal chemistry optimization. Relative to endochin, the optimized analog ELQ-121 demonstrates an approximately 100-fold improvement in IC50 for inhibition of P. falciparum in vitro [1]. This differential quantifies the potency gap between the historical lead compound and modern ELQ candidates.
| Evidence Dimension | In vitro antiplasmodial potency (IC50) |
|---|---|
| Target Compound Data | IC50 values of 8.59 nM (W2 strain) and 46.6 nM (TM90-C2B strain) |
| Comparator Or Baseline | ELQ-121 (optimized endochin analog): ≈100-fold lower IC50 than endochin |
| Quantified Difference | ≈100-fold improvement in potency |
| Conditions | In vitro culture of multidrug-resistant P. falciparum isolates W2 (chloroquine-resistant) and TM90-C2B (atovaquone-resistant) |
Why This Matters
For procurement decisions involving endochin as a reference standard, this quantifies the expected potency ceiling of the parent scaffold and justifies the selection of optimized ELQ analogs for downstream lead development.
- [1] Winter R, Kelly JX, Smilkstein MJ, et al. Optimization of endochin-like quinolones for antimalarial activity. Exp Parasitol. 2011;127(2):545-551. View Source
